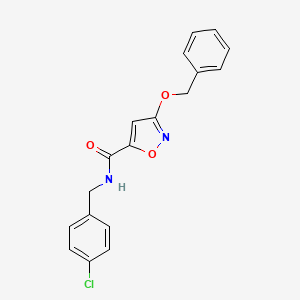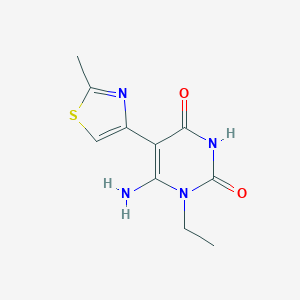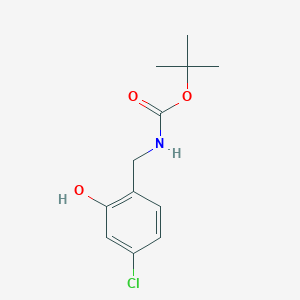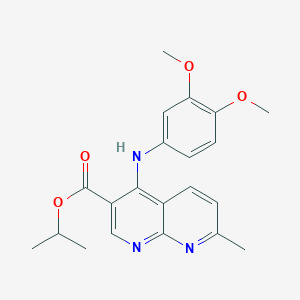![molecular formula C13H13F2NO2 B2616603 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361640-62-0](/img/structure/B2616603.png)
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has been the subject of research in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been found to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its potential as a tool for studying protein-protein interactions. In materials science, it has been investigated for its potential applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of these processes, ultimately leading to the death of cancer cells or the alteration of protein-protein interactions.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one can have various biochemical and physiological effects, depending on the specific application. In cancer research, it has been found to induce apoptosis (cell death) in cancer cells, while in biochemistry, it has been found to alter the binding of certain proteins. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is its high yield and purity, which makes it suitable for various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results in some experiments.
Direcciones Futuras
There are numerous future directions for research involving 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one. Some potential areas of research include further investigation of its anticancer properties, its potential as a tool for studying protein-protein interactions, and its applications in materials science. Additionally, there is a need for further research into the compound's mechanism of action, which could lead to the development of new drugs and treatments.
Métodos De Síntesis
The synthesis of 1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 3,5-difluorophenol with pyrrolidine and acryloyl chloride. The resulting compound has been found to have a high yield and purity, making it suitable for various research applications.
Propiedades
IUPAC Name |
1-[3-(3,5-difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO2/c1-2-13(17)16-4-3-11(8-16)18-12-6-9(14)5-10(15)7-12/h2,5-7,11H,1,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPADPROIPMKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)


![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)

![4-(Dimethylamino)-1-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}pyridin-1-ium diiodide](/img/structure/B2616533.png)
![(E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2616536.png)

![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)


